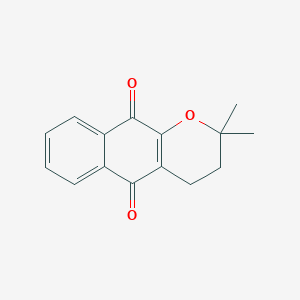

alpha-Lapachone

Description

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWHOPKRRBUSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197020 | |

| Record name | alpha-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-33-9 | |

| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Lapachone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Lapachone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-LAPACHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPE3AOX9QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of α-Lapachone from Lapachol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Lapachone, a naturally derived naphthoquinone, has attracted significant attention in the scientific community due to its diverse pharmacological activities, including potential anticancer properties. This technical guide provides a comprehensive overview of the chemical synthesis of α-lapachone from its precursor, lapachol (B1674495). This document details the core synthetic methodology, presents quantitative data for the reaction, and includes visualizations of the chemical transformation and experimental workflow to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Lapachol, a naturally occurring naphthoquinone extracted from trees of the Tabebuia genus, serves as a key starting material for the synthesis of various bioactive compounds, including its isomeric cyclization products, α-lapachone and β-lapachone.[1][2] While both isomers exhibit interesting biological profiles, α-lapachone has been a subject of intensive study for its potential as an antineoplastic agent.[1][3] The straightforward and efficient conversion of lapachol to α-lapachone is a critical step in enabling further investigation into its therapeutic potential and the development of novel analogs. This guide focuses on the acid-catalyzed cyclization of lapachol to yield α-lapachone.

Core Synthesis Pathway: Acid-Catalyzed Cyclization

The primary method for synthesizing α-lapachone from lapachol involves an acid-catalyzed intramolecular cyclization. This reaction proceeds by the protonation of the double bond in the prenyl side chain of lapachol, followed by a nucleophilic attack from the adjacent hydroxyl group, leading to the formation of the pyran ring characteristic of α-lapachone.

Reaction Diagram

Caption: Chemical transformation of lapachol to α-lapachone.

Experimental Protocol

The following protocol for the synthesis of α-lapachone from lapachol is based on established methodologies.[4]

Materials:

-

Lapachol

-

Glacial Acetic Acid (AcOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Water

-

7% Chromic Acid Solution (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve lapachol (e.g., 500 mg, 2.07 mmol) in glacial acetic acid (e.g., 5 ml).

-

To this solution, add concentrated hydrochloric acid (e.g., 1.25 ml).

-

Heat the reaction mixture to 95°C for 1.5 hours.

-

After the reaction is complete, quench the mixture by pouring it over ice-water.

-

A solid product will precipitate. Filter the crude α-lapachone and wash it with water.

-

For purification, recrystallize the crude product from a 1:1 mixture of acetic acid and 7% chromic acid solution to yield pure α-lapachone.[4]

Experimental Workflow

Caption: Workflow for the synthesis of α-lapachone.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of α-lapachone from lapachol as described in the experimental protocol.

| Parameter | Value | Reference |

| Starting Material | Lapachol | [4] |

| Reagents | Acetic Acid, Concentrated HCl | [4] |

| Reaction Temperature | 95°C | [4] |

| Reaction Time | 1.5 hours | [4] |

| Product | α-Lapachone | [4] |

| Melting Point (crude) | 100-104°C | [4] |

| Melting Point (recrystallized) | 117°C | [4] |

Note: While a specific yield for the synthesis of α-lapachone was not explicitly stated in the cited source, the conversion is generally considered to be efficient.

Synthesis of the Isomer: β-Lapachone

For comparative purposes, it is noteworthy that the isomeric β-lapachone can also be synthesized from lapachol. This conversion is typically achieved by treating lapachol with sulfuric acid.[5][6] The reaction is stirred at room temperature for 30 minutes before being poured into ice water.[5] This alternative synthesis pathway underscores the influence of the acidic catalyst in directing the cyclization to form either the α- or β-isomer. The synthesis of β-lapachone from lapachol is reported to be a high-yield reaction, with yields exceeding 90%.[6]

Comparative Synthesis Pathway

Caption: Comparison of synthetic routes to α- and β-lapachone.

Conclusion

The synthesis of α-lapachone from lapachol via acid-catalyzed cyclization is a well-established and efficient method. This technical guide provides the necessary details for researchers to replicate this synthesis, enabling further exploration of α-lapachone's biological activities and the development of new therapeutic agents. The provided experimental protocol, quantitative data, and visual diagrams offer a comprehensive resource for professionals in the fields of medicinal chemistry and drug development.

References

- 1. Monoarylhydrazones of alpha-lapachone: synthesis, chemical properties and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lapachol and lapachone analogs: a journey of two decades of patent research(1997-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. WO2002059103A1 - Synthesis of beta-lapachone and its intermediates - Google Patents [patents.google.com]

- 6. US20020137952A1 - Synthesis of beta-lapachone and its intermediates - Google Patents [patents.google.com]

Total Synthesis of α-Lapachone and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Lapachone, a naturally occurring naphthoquinone, and its derivatives have garnered significant attention in the scientific community due to their diverse and potent biological activities. These compounds have demonstrated promising potential in various therapeutic areas, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the total synthesis of α-lapachone and its derivatives, focusing on detailed experimental protocols, quantitative data analysis, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Core Synthetic Strategies

The total synthesis of α-lapachone and its derivatives can be primarily achieved through two main strategies: the acid-catalyzed cyclization of lapachol (B1674495) and related precursors, and cycloaddition reactions, most notably the Diels-Alder reaction.

Acid-Catalyzed Cyclization of Lapachol

A common and straightforward method for the synthesis of α-lapachone involves the acid-catalyzed intramolecular cyclization of lapachol, a natural product readily extracted from the heartwood of trees from the Tabebuia genus.[1] This reaction proceeds via a protonation-initiated cascade that leads to the formation of the pyran ring.

A related approach involves the Hooker oxidation of lapachol to yield nor-lapachol, which can then be subjected to acid-catalyzed cyclization to produce nor-α-lapachone. This intermediate serves as a valuable scaffold for the synthesis of various derivatives.[2]

Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a powerful and versatile route to α-lapachone and its derivatives. This [4+2] cycloaddition reaction typically involves an o-quinone methide, generated in situ, reacting with a dienophile.[3][4] This methodology allows for the introduction of a wide range of substituents on the pyran ring, enabling the synthesis of diverse libraries of α-lapachone derivatives for structure-activity relationship (SAR) studies.[3][4]

Quantitative Data on Synthetic Routes

The efficiency of different synthetic routes to α-lapachone and its precursor, lapachol, can be compared based on their reported yields and reaction conditions.

| Starting Material | Product | Key Reagents/Reaction Type | Yield (%) | Reference |

| Lawsone | Lapachol | 3,3-dimethylallyl bromide, LiH, DMSO | 40 | [1] |

| Lawsone | Lapachol | 3-methylbut-2-en-1-ol, Pd(PPh₃)₄ | 43 | [1] |

| Lapachol | α-Lapachone | Acid-catalyzed cyclization | Varies (often with β-lapachone) | [1] |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Siloxy-α-lapachone derivatives | Knoevenagel condensation, Diels-Alder | Moderate to High | [5] |

| 2-Hydroxy-1,4-naphthoquinone | α- and β-lapachone derivatives | Knoevenagel condensation, Diels-Alder | Moderate to High | [4] |

Experimental Protocols

Synthesis of Lapachol from Lawsone

Procedure:

-

To a solution of lawsone (2-hydroxy-1,4-naphthoquinone) in dimethylsulfoxide (DMSO), add lithium hydride (LiH) at a low temperature.

-

Allow the mixture to warm to room temperature to form the lithium salt of lawsone in situ.

-

Add 3,3-dimethylallyl bromide to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford lapachol.[1]

Synthesis of α-Lapachone via Acid-Catalyzed Cyclization of Lapachol

Procedure:

-

Dissolve lapachol in a suitable acidic medium, such as a solution of hydrochloric acid in acetic acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Note that this reaction may produce a mixture of α-lapachone and its isomer, β-lapachone.

-

Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Separate the α- and β-isomers by column chromatography on silica gel.[6]

Synthesis of Siloxy-α-Lapachone Derivatives via Diels-Alder Reaction

Procedure:

-

Generate the o-quinone methide intermediate in situ by the Knoevenagel condensation of 2-hydroxy-1,4-naphthoquinone with an appropriate aldehyde in a suitable solvent.

-

To this mixture, add the silyl (B83357) enol ether as the dienophile.

-

Allow the hetero-Diels-Alder reaction to proceed at a suitable temperature until completion.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting siloxy-α-lapachone derivative by column chromatography.[5]

Mechanism of Action and Signaling Pathways

α-Lapachone and its derivatives exert their biological effects through the modulation of various cellular signaling pathways, often involving the generation of reactive oxygen species (ROS) and the induction of apoptosis. Key pathways implicated in their mechanism of action include the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Some studies suggest that certain naphthoquinones can modulate this pathway. The canonical NF-κB pathway is initiated by stimuli that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes.

Caption: Canonical NF-κB signaling pathway and a potential point of intervention for α-lapachone derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases, including JNK, ERK, and p38 MAPK. Activation of these kinases can lead to diverse cellular responses. For instance, β-lapachone has been shown to induce apoptosis in melanoma cells via the MAPK pathway.[7] Some studies on related compounds suggest that the activation of the JNK pathway can lead to ferroptosis, a form of iron-dependent programmed cell death.[8]

Caption: A potential mechanism of α-lapachone derivative-induced cell death via the MAPK/JNK signaling pathway.

Experimental Workflow: Synthesis and Screening of an α-Lapachone Derivative Library

A systematic approach to drug discovery involves the synthesis of a library of related compounds followed by high-throughput screening to identify lead candidates. The following diagram illustrates a typical workflow for the synthesis and biological evaluation of an α-lapachone derivative library.

Caption: Integrated workflow for the synthesis and screening of an α-lapachone derivative library.

Conclusion

The total synthesis of α-lapachone and its derivatives offers a rich field for chemical exploration and drug discovery. The synthetic strategies outlined in this guide, particularly the versatile Diels-Alder reaction, provide a robust platform for generating diverse molecular architectures. Understanding the intricate signaling pathways modulated by these compounds is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity. The integration of efficient synthetic workflows with high-throughput biological screening will undoubtedly accelerate the development of α-lapachone-based drugs for the treatment of cancer and other debilitating diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08843C [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. β-Lapachone suppresses the lung metastasis of melanoma via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Lapachone induces ferroptosis of colorectal cancer cells via NCOA4-mediated ferritinophagy by activating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photochemical Transformation of β-Lapachone to α-Lapachone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photochemical conversion of β-lapachone to its isomer, α-lapachone. This process is of significant interest due to the distinct biological activities of these two naphthoquinones, making the ability to selectively convert one to the other a valuable tool in medicinal chemistry and drug development. This document details the underlying reaction mechanism, comprehensive experimental protocols, and quantitative data, presented for clarity and reproducibility.

Reaction Mechanism and Pathway

The photochemical conversion of β-lapachone to α-lapachone is not a simple isomerization but rather a more complex process that is significantly influenced by the solvent environment. In aqueous solutions, the reaction proceeds through a protonation-assisted singlet excited state pathway.

Upon absorption of light, β-lapachone is promoted to an excited singlet state. In the presence of water, this excited state is quenched by the protonation of the carbonyl group at the β-position. This initial protonation event triggers a series of rapid subsequent reactions, ultimately leading to the formation of a triplet state intermediate of α-lapachone. This triplet state then undergoes intersystem crossing to yield the final product, the ground singlet state of α-lapachone.[1] It is noteworthy that in aprotic solvents like acetonitrile (B52724), the primary photochemical event for β-lapachone is an efficient intersystem crossing to its triplet state, which does not directly lead to the formation of α-lapachone.[1]

The conversion can also be facilitated in the ground state by the addition of a strong acid in an aqueous solution, highlighting the critical role of protonation in the isomerization process.[1]

Quantitative Data

While the mechanism of the photochemical conversion has been elucidated, specific quantitative data such as the quantum yield for the conversion of β-lapachone to α-lapachone under various conditions are not extensively reported in the literature. The efficiency of the reaction is known to be highly dependent on the solvent, pH, and the wavelength of irradiation.

| Parameter | Value/Observation | Solvent System | Citation |

| Conversion | Predominantly occurs in water-rich solutions. | Acetonitrile/Water mixtures | [1] |

| Primary Process (Acetonitrile) | Efficient intersystem crossing to the triplet state of β-lapachone. | Acetonitrile | [1] |

| Primary Process (Aqueous) | Quenching of the singlet state by photoinduced protonation. | Water-rich solutions | [1] |

| Ground State Conversion | Possible with the addition of a strong acid. | Aqueous solution | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the photochemical conversion of β-lapachone and the subsequent analysis of the reaction mixture.

Photochemical Reaction Setup

This protocol describes a general setup for the photochemical conversion in a laboratory setting.

Materials and Equipment:

-

β-Lapachone

-

Solvent (e.g., Acetonitrile/Water mixture)

-

Photochemical reactor (e.g., immersion well type or cabinet photoreactor)

-

UV lamp (e.g., medium-pressure mercury lamp) with appropriate cooling

-

Quartz reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Solution Preparation: Prepare a solution of β-lapachone in the desired solvent system (e.g., a mixture of acetonitrile and water) in a quartz reaction vessel. The concentration will depend on the scale of the reaction and the path length of the reaction vessel.

-

Degassing: Degas the solution by bubbling a gentle stream of an inert gas (nitrogen or argon) through it for 15-30 minutes prior to and during irradiation. This is crucial to prevent oxidation of the reactants and products and to avoid quenching of the excited states by oxygen.

-

Irradiation: Place the reaction vessel in the photochemical reactor and ensure it is properly positioned with respect to the light source. Begin stirring and circulate coolant through the lamp jacket and/or the immersion well to maintain a constant temperature. Turn on the UV lamp to initiate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the desired conversion is achieved, turn off the lamp and stop the reaction. Remove the solvent under reduced pressure. The resulting residue can then be subjected to standard purification techniques, such as column chromatography on silica (B1680970) gel, to isolate α-lapachone.

Analytical Characterization

Accurate quantification and characterization of β-lapachone and α-lapachone are essential.

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV detector is suitable.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid) can be employed for separation.

-

Detection: Both isomers can be detected by their UV absorbance, typically in the range of 254-280 nm.

-

Quantification: Quantification is achieved by creating a calibration curve with known concentrations of pure α- and β-lapachone standards.

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: α-lapachone and β-lapachone exhibit distinct UV-Vis absorption spectra, which can be used for their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive methods for the structural elucidation and confirmation of the isolated α-lapachone.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Signaling Pathways and Biological Implications

It is critical to distinguish the photochemical conversion pathway from the biological signaling pathways that α- and β-lapachone modulate within cells. The photochemical conversion is a chemical transformation driven by light energy. In a biological context, β-lapachone is a well-known substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.

The NQO1-mediated two-electron reduction of β-lapachone generates an unstable hydroquinone. This hydroquinone rapidly re-oxidizes back to the parent quinone, a process that consumes oxygen and produces reactive oxygen species (ROS). This futile redox cycling leads to massive oxidative stress, DNA damage, and ultimately, cancer-specific cell death. The distinct biological activities of α- and β-lapachone underscore the importance of understanding and controlling their interconversion.

Conclusion

References

α-Lapachone's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Lapachone, a naturally occurring quinone, has emerged as a promising anti-cancer agent due to its unique mechanism of action that preferentially targets cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1). This document provides a comprehensive technical overview of the molecular mechanisms underpinning α-lapachone's cytotoxicity, details key experimental protocols for its study, and presents quantitative data from relevant research. The core of α-lapachone's action lies in an NQO1-dependent futile redox cycle, leading to massive oxidative stress, catastrophic DNA damage, and ultimately, a unique form of programmed cell death.

Core Mechanism: NQO1-Dependent Futile Redox Cycling

The cornerstone of α-lapachone's selective anti-cancer activity is its bioactivation by NAD(P)H: quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein often found at high levels in various solid tumors, including pancreatic, non-small cell lung, breast, and prostate cancers, while being expressed at significantly lower levels in normal tissues.[1][2][3] This differential expression creates a therapeutic window for α-lapachone.[1][4]

The mechanism proceeds as follows:

-

NQO1-Mediated Reduction: In NQO1-positive (NQO1+) cancer cells, α-lapachone undergoes a two-electron reduction by NQO1, utilizing NAD(P)H as an electron donor. This reaction forms an unstable hydroquinone (B1673460) metabolite.[5][6][7]

-

Futile Redox Cycling and ROS Generation: The hydroquinone form of α-lapachone is highly unstable and rapidly auto-oxidizes back to the parent compound. This futile cycle consumes significant amounts of NAD(P)H and, crucially, generates a massive burst of reactive oxygen species (ROS), primarily superoxide (B77818) anions (O₂⁻).[1][8][9] This process is remarkably efficient, with one mole of α-lapachone capable of generating approximately 120 moles of ROS through the consumption of about 60 moles of NAD(P)H in a matter of minutes.[1][4]

-

Oxidative Stress and DNA Damage: The surge in superoxide is rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD), an enzyme also frequently upregulated in cancer cells.[4] H₂O₂, being a more stable and membrane-permeable ROS, diffuses into the nucleus, where it induces extensive DNA damage, primarily in the form of single-strand breaks (SSBs).[1][8][10]

-

PARP-1 Hyperactivation and NAD+/ATP Depletion: The widespread DNA damage triggers the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1][9][11] PARP-1 consumes large quantities of its substrate, NAD+, to synthesize poly(ADP-ribose) polymers at the sites of DNA damage.[10] This hyperactivation leads to a rapid and dramatic depletion of cellular NAD+ and, consequently, ATP pools, precipitating an energy crisis within the cell.[1][9]

-

Programmed Cell Death: The combined effects of massive oxidative stress, irreparable DNA damage, and severe energy depletion culminate in a unique form of programmed cell death.[2][12] This cell death pathway is often described as programmed necrosis or necroptosis and is independent of common apoptotic pathways involving caspases or p53, which are often mutated or dysfunctional in cancer cells.[6][12][13] In some contexts, features of apoptosis have also been observed.[8] The process can also involve the release of apoptosis-inducing factor (AIF) from the mitochondria.[13]

Quantitative Data Summary

The efficacy of α-lapachone is intrinsically linked to the NQO1 activity within cancer cells. The following tables summarize key quantitative data from various studies.

Table 1: NQO1 Activity and α-Lapachone IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | NQO1 Activity (nmol/min/mg protein) | α-Lapachone IC50 (µM) | Reference |

| DU145 | Prostate Cancer | 556 ± 18 | ~2.5 | [14] |

| PC-3 | Prostate Cancer | 108 ± 17 | ~5.0 | [14] |

| LNCaP | Prostate Cancer | Not Detectable | >50 | [14] |

| A549 | Non-Small Cell Lung Cancer | High (not quantified) | ~4.0 (LD50) | [8] |

| H596 (NQO1+) | Non-Small Cell Lung Cancer | High (not quantified) | ~4.0 (LD50) | [8] |

| H596 (NQO1-) | Non-Small Cell Lung Cancer | Not Detectable | >40 (LD50) | [8] |

| MiaPaCa2 | Pancreatic Cancer | High (not quantified) | ≥4 | |

| ACP02 | Gastric Adenocarcinoma | Not specified | 3.0 µg/mL | |

| MCF-7 | Breast Cancer | Not specified | 2.2 µg/mL | [15] |

| HCT116 | Colon Cancer | Not specified | 1.9 µg/mL | [15] |

| HepG2 | Liver Cancer | Not specified | 1.8 µg/mL | [15] |

Note: IC50 and LD50 values are often reported following a short exposure time (e.g., 2 hours), reflecting the rapid onset of cytotoxicity.

Table 2: Quantitative Assessment of α-Lapachone-Induced DNA Damage

| Cell Line | α-Lapachone Treatment | Assay | Endpoint Measured | Result | Reference |

| HT29 | 100 µM (Nevadensin, similar mechanism) | Alkaline Comet Assay | % Tail DNA | 18.5 ± 3.1 | [16] |

| HT29 | 250 µM (Nevadensin, similar mechanism) | Alkaline Comet Assay | % Tail DNA | 25.8 ± 4.5 | [16] |

| HepG2 | 1.5 µg/mL | Comet Assay | DNA Damage Index | Significant increase vs. control | [17] |

| PLC/PRF/5 (WT) | 10 µM | Alkaline Comet Assay | Comet Tail Length | Markedly increased | [3] |

| PLC/PRF/5 (NQO1 KO) | 10 µM | Alkaline Comet Assay | Comet Tail Length | No significant increase | [3] |

| MiaPaCa2 (shXRCC1) | 3 µM for 1h | γH2AX foci | Foci formation | Dramatically increased DSBs | [10] |

Signaling Pathways and Experimental Workflows

Diagram 1: Core Signaling Pathway of α-Lapachone

References

- 1. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]

- 4. Using a novel NQO1 bioactivatable drug, beta-lapachone (ARQ761), to enhance chemotherapeutic effects by metabolic modulation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cancer therapy with beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Upregulation of NAD(P)H:Quinone Oxidoreductase By Radiation Potentiates the Effect of Bioreductive β-Lapachone on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. X-ray repair cross-complementing protein 1 (XRCC1) loss promotes β-lapachone –induced apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective induction of necrotic cell death in cancer cells by beta-lapachone through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. β-Lapachone induces programmed necrosis through the RIP1-PARP-AIF-dependent pathway in human hepatocellular carcinoma SK-Hep1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

α-Lapachone: An Examination of its Role as an NQO1 Substrate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the question of whether α-lapachone, a para-naphthoquinone, serves as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). Through a review of existing literature, this document establishes that unlike its well-studied ortho-naphthoquinone isomer, β-lapachone, α-lapachone is not considered a significant substrate for NQO1 . Consequently, it does not effectively induce the NQO1-dependent cytotoxic effects observed with β-lapachone. This guide will provide a comparative analysis of α- and β-lapachone in the context of NQO1 bioactivation, detail the experimental methodologies used to determine NQO1 substrate activity, and present visual diagrams to clarify the underlying biochemical pathways and experimental workflows.

Introduction: NQO1 as a Target in Cancer Therapy

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a two-electron reductase that is frequently overexpressed in various solid tumors, including non-small cell lung, pancreatic, breast, and prostate cancers, while maintaining low expression levels in corresponding normal tissues. This differential expression profile makes NQO1 an attractive target for the development of tumor-selective anticancer agents. Bioreductive drugs that are specifically activated by NQO1 can selectively target and eliminate cancer cells, minimizing off-target toxicity.

β-lapachone has been extensively studied as a first-generation NQO1-bioactivatable drug. Its mechanism of action involves an NQO1-catalyzed reduction that initiates a futile redox cycle, leading to the massive production of reactive oxygen species (ROS), DNA damage, and ultimately, a unique form of programmed cell death in NQO1-positive cancer cells. Given the structural similarity between α-lapachone and β-lapachone, its potential as an NQO1 substrate warrants investigation.

α-Lapachone vs. β-Lapachone: A Tale of Two Isomers

While both are naphthoquinones, the key distinction lies in their structure: α-lapachone is a para-naphthoquinone, whereas β-lapachone is an ortho-naphthoquinone. This structural difference has profound implications for their interaction with NQO1 and their subsequent biological activity.

β-Lapachone: The Archetypal NQO1 Substrate

The scientific consensus is that β-lapachone is a potent NQO1 substrate. The process begins with the NQO1-mediated two-electron reduction of β-lapachone to an unstable hydroquinone (B1673460). This hydroquinone then rapidly auto-oxidizes back to the parent quinone, generating superoxide (B77818) radicals in the process. This futile cycle results in a massive burst of ROS and the depletion of NAD(P)H, leading to oxidative stress, DNA damage, hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), and ultimately, NQO1-dependent cancer cell death.

α-Lapachone: A Poor NQO1 Substrate

In stark contrast to its isomer, evidence suggests that α-lapachone is not a significant substrate for NQO1. Studies have shown that α-lapachone produces no or only comparatively small amounts of intracellular ROS, indicating that it does not efficiently engage in the NQO1-mediated futile redox cycle. This is further supported by observations of its minor cytotoxicity compared to β-lapachone in cancer cells.

Quantitative Data Comparison

The following tables summarize the contrasting quantitative data for α-lapachone and β-lapachone in the context of NQO1-dependent activity.

Table 1: Comparative Cytotoxicity in NQO1-Positive Cancer Cells

| Compound | Cell Line | NQO1 Expression | IC50 (µM) | Citation |

| β-Lapachone | A549 (NSCLC) | High | ≈ 4 | [1] |

| MiaPaCa2 (Pancreatic) | High | ≥ 4 | [2] | |

| α-Lapachone | HCT116 | High | Minor cytotoxicity reported | [3] |

Table 2: NQO1-Dependent Reactive Oxygen Species (ROS) Generation

| Compound | Observation | Citation |

| β-Lapachone | Rapid and massive generation of superoxide (approx. 120 mol/mol of drug in 2 min) | [2] |

| α-Lapachone | Produces no or only comparatively small amounts of intracellular ROS | [4] |

Experimental Protocols for Assessing NQO1 Substrate Activity

To determine if a compound like α-lapachone is an NQO1 substrate, a series of in vitro and cell-based assays are typically employed. The following are detailed methodologies for key experiments.

NQO1 Enzyme Activity Assay

-

Principle: This assay measures the ability of a compound to stimulate NQO1-dependent reduction of a substrate, typically cytochrome c.

-

Methodology:

-

Prepare cell lysates from NQO1-positive and NQO1-negative (or dicoumarol-inhibited) cells.

-

In a 96-well plate, combine the cell lysate, NADH (as the electron donor), cytochrome c, and the test compound (α-lapachone).

-

Incubate the reaction mixture at 37°C.

-

Measure the reduction of cytochrome c by monitoring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate NQO1 activity as the rate of cytochrome c reduction that is sensitive to the NQO1 inhibitor, dicoumarol.

-

Cellular Cytotoxicity Assay

-

Principle: This assay determines the concentration-dependent killing of cancer cells by the test compound and whether this cytotoxicity is NQO1-dependent.

-

Methodology:

-

Seed NQO1-positive and NQO1-negative (or shRNA knockdown) cancer cells in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound (α-lapachone) for a specified duration (e.g., 2-4 hours).

-

In a parallel set of experiments, co-treat NQO1-positive cells with the test compound and dicoumarol.

-

After treatment, wash the cells and allow for recovery in fresh media for a period of time (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTS assay or by staining with crystal violet.

-

Calculate the IC50 values and compare the sensitivity of NQO1-positive and NQO1-negative cells.

-

Intracellular ROS Detection Assay

-

Principle: This assay measures the generation of reactive oxygen species within cells following treatment with the test compound.

-

Methodology:

-

Culture NQO1-positive and NQO1-negative cells.

-

Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

-

Treat the cells with the test compound (α-lapachone).

-

Measure the increase in fluorescence over time using a fluorescence microscope or a flow cytometer.

-

Compare the ROS generation in NQO1-positive versus NQO1-negative cells to determine NQO1-dependency.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic discussed in this guide.

Caption: Comparative signaling pathways of β-lapachone and α-lapachone.

Caption: Experimental workflow for determining NQO1 substrate activity.

Caption: Logical relationship between NQO1 expression and lapachone sensitivity.

Conclusion

The available scientific evidence strongly indicates that α-lapachone is not a significant substrate for the NQO1 enzyme . Unlike its isomer, β-lapachone, it does not effectively undergo NQO1-mediated bioactivation to induce the futile redox cycling and subsequent oxidative stress that leads to cancer cell death. This fundamental difference in their interaction with NQO1 explains the observed disparity in their cytotoxic effects. For researchers and drug development professionals, this distinction is critical. While β-lapachone continues to be a compound of interest for targeting NQO1-overexpressing tumors, α-lapachone does not appear to be a viable candidate for this therapeutic strategy. Future research in this area should focus on NQO1's substrate specificity to guide the design of novel, potent, and selective anticancer agents.

References

α-Lapachone Induced DNA Damage Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Lapachone is a naturally occurring naphthoquinone that has garnered significant interest as a potential anti-cancer agent. Its therapeutic efficacy is intrinsically linked to its ability to induce catastrophic DNA damage and cell death, particularly in cancer cells overexpressing NAD(P)H: quinone oxidoreductase 1 (NQO1). This technical guide provides an in-depth exploration of the core molecular pathways activated by α-Lapachone, with a specific focus on the mechanisms of DNA damage. We will detail the pivotal role of the NQO1-driven futile redox cycle, the subsequent generation of reactive oxygen species (ROS), and the hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP-1), which collectively culminate in cellular demise. This guide also presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers in the field.

Core Mechanism: The NQO1-Dependent Futile Redox Cycle

The primary mechanism of α-Lapachone's anti-cancer activity is initiated by its interaction with the cytosolic flavoenzyme NQO1, which is frequently overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, and breast cancers, while having very low expression in normal tissues.[1] This differential expression provides a therapeutic window for selective tumor targeting.

NQO1 catalyzes a two-electron reduction of α-Lapachone to an unstable hydroquinone (B1673460) form.[2] This reduced product rapidly and spontaneously re-oxidizes back to the parent α-Lapachone, a process that consumes molecular oxygen and generates significant quantities of reactive oxygen species (ROS), primarily superoxide (B77818) (O₂⁻) and subsequently hydrogen peroxide (H₂O₂).[2] This process establishes a futile redox cycle, where a single molecule of α-Lapachone can lead to the consumption of numerous molecules of NAD(P)H and the generation of massive amounts of ROS.[1][3]

Downstream Consequences of ROS Generation

The massive burst of intracellular ROS triggers a cascade of cytotoxic events, with DNA damage being a central consequence.

Oxidative DNA Damage

The generated ROS, particularly hydrogen peroxide, directly induce extensive DNA lesions.[4] This damage includes both single-strand breaks (SSBs) and double-strand breaks (DSBs), which are critical events that threaten genomic integrity.[1] The accumulation of these breaks is a primary trigger for the subsequent activation of DNA damage response (DDR) pathways.

PARP-1 Hyperactivation and Energy Crisis

In response to the widespread DNA single-strand breaks, the nuclear enzyme Poly(ADP-ribose) polymerase 1 (PARP-1) becomes hyperactivated.[4][5] PARP-1 is a crucial sensor of SSBs and, upon activation, it cleaves NAD⁺ to form long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, signaling and recruiting other DNA repair factors.[6][7]

The futile redox cycle of α-Lapachone generates such an overwhelming level of DNA damage that it leads to the hyperactivation of PARP-1.[4][5] This excessive activity results in a rapid and severe depletion of the cellular NAD⁺ pools.[4] As NAD⁺ is a critical coenzyme for cellular respiration, its depletion leads to a catastrophic energy crisis, characterized by a dramatic loss of ATP.[1][3] This unique mode of cell death, driven by PARP-1 hyperactivation and energy depletion, has been termed "programmed necrosis" or NAD⁺-keresis.[1][7]

Data Presentation: Quantitative Effects of α-Lapachone

The following tables summarize quantitative data from studies investigating the effects of α-Lapachone (referred to as β-Lapachone in the cited literature) on various cancer cell lines.

Table 1: α-Lapachone Induced Cell Death and DNA Damage

| Cell Line | α-Lapachone Conc. | Exposure Time | Endpoint | Result | Reference |

| PLC/PRF/5 (WT) | 4 µM | 30 min | DNA Damage (Comet Assay) | Increased comet tail length | |

| PLC/PRF/5 (WT) | 10 µM | 30 min | DNA Damage (Comet Assay) | Markedly increased comet tail length | |

| PLC/PRF/5 (NQO1 KO) | 10 µM | Up to 60 min | DNA Damage (Comet Assay) | No significant increase in comet tail | |

| A549 (NQO1+) | 10 µM | 2 h | DNA Damage (Comet Assay) | Significant comet tail formation | [4] |

| H596 (NQO1+) | 10 µM | 2 h | DNA Damage (Comet Assay) | Significant comet tail formation | [4] |

| H596 (NQO1-) | 10 µM | 2 h | DNA Damage (Comet Assay) | No detectable DNA damage | [4] |

| A549 (NQO1+) + Dicoumarol | 10 µM | 2 h | DNA Damage (Comet Assay) | No detectable DNA damage | [4] |

Table 2: α-Lapachone Effect on PARP-1 Activation and Cellular Nucleotides

| Cell Line | α-Lapachone Conc. | Exposure Time | Endpoint | Result | Reference |

| A549 (NQO1+) | 10 µM | 10 min | PAR Accumulation | Detected | [4] |

| H596 (NQO1+) | 10 µM | 10 min | PAR Accumulation | Detected | [4] |

| A549 (NQO1+) + Dicoumarol | 10 µM | 10 min | PAR Accumulation | Suppressed | [4] |

| MiaPaCa2 | Dose-dependent | 2 h | Total NAD⁺/NADH Levels | Dose-dependent loss | [3] |

| Huh7 | 4 µM | 30-120 min | PAR Accumulation | Time-dependent increase | |

| Huh7 | 4 µM | 2 h | NAD⁺ Levels | Significant decrease | |

| Huh7 | 4 µM | 2 h | ATP Levels | Significant decrease |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the DNA-damaging effects of α-Lapachone.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

This assay quantifies DNA single- and double-strand breaks in individual cells.

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

-

Slide Preparation: Mix cell suspension with low melting point agarose (B213101) (at 37°C) and immediately pipette onto a pre-coated slide. Allow to solidify at 4°C for 30 minutes.

-

Lysis: Immerse slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[2]

-

DNA Unwinding: Place slides in a horizontal electrophoresis unit and immerse in freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.[2]

-

Electrophoresis: Perform electrophoresis at 4°C for 20-30 minutes at ~0.7 V/cm (e.g., 21V for 30 min).[2][4]

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5).[2] Stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).

-

Visualization and Analysis: Visualize slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head" using appropriate software.[2]

γH2AX Immunofluorescence Staining

This method is used to visualize and quantify DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX).

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with α-Lapachone as required.

-

Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[3][5]

-

Permeabilization: Wash with PBS and permeabilize the cell membrane with 0.3% Triton X-100 in PBS for 30 minutes.[3][5]

-

Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[3][5]

-

Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX, Ser139) diluted in blocking buffer, typically overnight at 4°C.[3][8]

-

Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., anti-mouse IgG FITC) for 1-2 hours at room temperature in the dark.[3][8]

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslip onto a microscope slide using an antifade mounting medium.[3]

-

Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus is counted to quantify DSBs.[3]

PARP-1 Activity Assay

PARP-1 activity can be assessed by measuring the accumulation of its product, poly(ADP-ribose) (PAR), via Western blotting or by using commercial activity assay kits.

Method 1: PAR Detection by Western Blot

-

Cell Lysis: After treatment, harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for PAR overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands corresponds to the level of PAR, indicating PARP-1 activity.

Method 2: Colorimetric/Fluorometric Assay Kits

-

Principle: These kits typically measure the incorporation of biotinylated NAD+ into histone proteins coated on a 96-well plate, a reaction catalyzed by PARP-1 in the presence of activated DNA.[9]

-

Procedure:

-

Prepare serial dilutions of a PARP inhibitor (control) or test compound.

-

Add recombinant PARP-1 enzyme, activated DNA, and the test compound to the histone-coated wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

After incubation, detect the biotinylated PAR chains using streptavidin-HRP and a colorimetric or fluorometric substrate.[9]

-

Read the absorbance or fluorescence on a microplate reader. The signal is proportional to PARP-1 activity.

-

Conclusion

α-Lapachone represents a promising class of NQO1-bioactivatable drugs that selectively target cancer cells. Its mechanism of action is a powerful cascade initiated by a futile redox cycle that leads to massive ROS production. This oxidative stress induces extensive DNA damage, which in turn causes the hyperactivation of PARP-1. The subsequent depletion of NAD⁺ and ATP creates a profound energy crisis, leading to a unique form of programmed necrosis. Understanding these intricate DNA damage pathways is paramount for the continued development of α-Lapachone and its analogues as effective cancer therapeutics, and for the identification of biomarkers, such as the NQO1:catalase ratio, that can predict tumor response and guide personalized therapy.[5]

References

- 1. PARPおよびDNA損傷応答(DDR)経路の創薬研究 [promega.jp]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioquochem.com [bioquochem.com]

- 7. doc.abcam.com [doc.abcam.com]

- 8. crpr-su.se [crpr-su.se]

- 9. mdpi.com [mdpi.com]

The Unveiling of α-Lapachone: A Technical Guide to its Natural Sources and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Lapachone, a naturally occurring naphthoquinone, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the natural sources, isolation, and multifaceted pharmacological effects of α-lapachone, with a particular focus on its anti-parasitic and anti-cancer properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development. Furthermore, key signaling pathways and experimental workflows are visually represented to offer a clear and comprehensive understanding of the compound's mechanisms of action.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and are widely distributed in nature, particularly in plants and microorganisms. Among these, α-lapachone and its isomer, β-lapachone, have emerged as promising therapeutic agents. α-Lapachone is a para-naphthoquinone that can be isolated from various natural sources or synthesized from lapachol (B1674495).[1] This document serves as a technical resource, consolidating current knowledge on the biological activities of α-lapachone and providing the necessary details for researchers to build upon existing findings.

Natural Sources and Isolation

The primary natural source of α-lapachone is the heartwood of trees from the Bignoniaceae family, most notably the Lapacho tree (Handroanthus impetiginosus, formerly Tabebuia avellanedae).[2] α-Lapachone can be obtained through the acid-catalyzed cyclization of lapachol, which is also extracted from the same plant family.[1]

Isolation Protocol: A General Overview

A common method for obtaining α-lapachone involves the extraction of lapachol from the powdered wood of Handroanthus impetiginosus followed by a cyclization reaction.

-

Extraction of Lapachol : The powdered heartwood is subjected to extraction with a cold solution of sodium carbonate. The resulting extract is then purified through a series of recrystallizations.[1]

-

Synthesis of α-Lapachone from Lapachol : Lapachol is treated with a strong acid, such as sulfuric acid or hydrochloric acid, to induce an intramolecular cyclization, yielding α-lapachone.[1]

Biological Activities of α-Lapachone and its Derivatives

α-Lapachone and its derivatives exhibit a broad spectrum of biological activities, including trypanocidal, leishmanicidal, and anticancer effects. The following sections detail these activities with supporting quantitative data and experimental protocols.

Trypanocidal Activity

α-Lapachone and its derivatives have demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4] The proposed mechanism of action for some quinone derivatives involves the production of free radicals and subsequent oxidative stress through redox cycling.[3][4]

Quantitative Data: Trypanocidal Activity

| Compound | Parasite Stage | Activity Metric | Value | Reference |

| Epoxy-α-lapachone | Epimastigotes (Dm28c strain) | DL50 | < 3.1 µM (at 72h) | [5] |

| Epoxy-α-lapachone | Trypomastigotes | IC50 | 1.3 µM | [5] |

| Epoxy-α-lapachone | Amastigotes (T. cruzi Y strain in human macrophages) | % Inhibition | 85.6% | [6] |

| Epoxy-α-lapachone | Amastigotes (T. cruzi Colombian strain in human macrophages) | % Inhibition | 71.9% | [6] |

| Epoxy-α-lapachone | Amastigotes (T. cruzi Y strain in Vero cells) | % Inhibition | 96.4% | [6] |

| Epoxy-α-lapachone | Amastigotes (T. cruzi Colombian strain in Vero cells) | % Inhibition | 95.0% | [6] |

Experimental Protocol: In Vitro Trypanocidal Assay

This protocol outlines a method for evaluating the in vitro activity of α-lapachone derivatives against T. cruzi.

-

Parasite Culture : Epimastigote forms of T. cruzi are cultured in a suitable medium (e.g., Liver Infusion Tryptose) at 28°C.

-

Compound Preparation : The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.

-

Assay : Epimastigotes are seeded in 96-well plates at a specific density. The different concentrations of the test compound are added to the wells.

-

Incubation : The plates are incubated at 28°C for a defined period (e.g., 72 or 96 hours).

-

Growth Inhibition Assessment : Parasite growth is assessed by counting the parasites in a Neubauer chamber or by using a colorimetric assay with a reagent like MTT or resazurin. The IC50 value (the concentration that inhibits 50% of parasite growth) is then calculated.

Leishmanicidal Activity

Epoxy-α-lapachone, a derivative of α-lapachone, has shown promising in vitro and in vivo activity against Leishmania (Leishmania) amazonensis.[7][8] The compound affects the parasite's plasma membrane and can lead to cell death.[7][8]

Quantitative Data: Leishmanicidal Activity

| Compound | Parasite Stage | Activity Metric | Value | Reference |

| Epoxy-α-lapachone | Promastigotes & Amastigotes | - | Causes metabolic dysfunction and loss of membrane integrity | [7] |

Experimental Protocol: In Vitro Leishmanicidal Assay (Promastigotes)

This protocol describes a method to assess the leishmanicidal activity against the promastigote form of Leishmania.

-

Parasite Culture : Promastigotes of L. amazonensis are cultured in Schneider's insect medium supplemented with fetal bovine serum at 26°C.

-

Compound Preparation : A stock solution of the test compound is prepared in DMSO and serially diluted in the culture medium.

-

Assay : Promastigotes in the logarithmic growth phase are seeded in 96-well plates. The test compound at various concentrations is added to the wells.

-

Incubation : Plates are incubated at 26°C for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment : Parasite viability is determined using a colorimetric method such as the XTT assay or by direct counting with a hemocytometer. The LD50 (the concentration that is lethal to 50% of the parasites) is then calculated.[9]

Experimental Protocol: In Vivo Leishmanicidal Assay in a Murine Model

This protocol details an in vivo experiment to evaluate the efficacy of epoxy-α-lapachone in a murine model of leishmaniasis.[7]

-

Animal Model : BALB/c mice are used for the study.

-

Infection : Mice are inoculated in the footpad of a hind limb with stationary-phase promastigotes of L. (L.) amazonensis.

-

Treatment : After the development of noticeable lesions (e.g., one week post-infection), treatment is initiated. The test compound (e.g., epoxy-α-lapachone) is administered subcutaneously in the dorsal region daily for a week. A control group receives the vehicle (e.g., sterile PBS or DMSO).

-

Evaluation : The size of the footpad lesion is measured weekly using a caliper to monitor the progression of the infection. At the end of the experiment, the parasite load in the infected tissue and draining lymph nodes can be quantified.[10]

Anticancer Activity

While much of the recent anticancer research has focused on β-lapachone due to its potent NQO1-dependent activity, α-lapachone has also been investigated for its cytotoxic effects against cancer cells. However, some studies have found it to be less potent than its isomer or other naphthoquinone derivatives against certain cancer cell lines.[11] The mechanism of action for some related compounds involves the induction of apoptosis.[11]

Quantitative Data: Cytotoxicity Against Leukemic Cells

| Compound | Cell Line | Activity Metric | Value | Reference |

| α-Lapachone | K562, Lucena-1, Daudi | - | Highly insensitive | [11] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture : Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours to allow the formazan (B1609692) crystals to form.

-

Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[12]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anticancer activity of the related isomer, β-lapachone, is its bioactivation by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[13][14] This process leads to a futile redox cycle, generating high levels of reactive oxygen species (ROS), which in turn cause DNA damage, hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), and ultimately, NAD+/ATP depletion, leading to a unique form of programmed cell death.[13][14] While the mechanism of α-lapachone is less defined, some of its derivatives may act through different pathways. For instance, the trypanocidal activity of epoxy-α-lapachone is not believed to be primarily driven by ROS production.[5]

Diagram: NQO1-Dependent Bioactivation of a Naphthoquinone

Caption: NQO1-dependent futile redox cycling of a naphthoquinone leading to cancer cell death.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of research protocols. The following diagrams illustrate common workflows for assessing the biological activity of α-lapachone and its derivatives.

Diagram: In Vitro Cytotoxicity and Apoptosis Assay Workflow

Caption: Workflow for determining cytotoxicity (IC50) and quantifying apoptosis.

Diagram: Cell Cycle Analysis Workflow

Caption: A typical workflow for analyzing the effect of a compound on the cell cycle.

Conclusion

α-Lapachone and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their diverse biological activities, particularly against parasitic infections and cancer, warrant further investigation. This technical guide provides a solid foundation for researchers by consolidating key data and methodologies. Future research should focus on elucidating the precise mechanisms of action of α-lapachone, optimizing its efficacy and safety profile through medicinal chemistry efforts, and exploring its potential in combination therapies. The continued exploration of this fascinating molecule holds promise for the development of novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Trypanosoma cruzi: activities of lapachol and alpha- and beta-lapachone derivatives against epimastigote and trypomastigote forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.uc.cl [repositorio.uc.cl]

- 5. Epoxy-α-lapachone (2,2-Dimethyl-3,4-dihydro-spiro[2H-naphtho[2,3-b]pyran-10,2′-oxirane]-5(10H)-one): a promising molecule to control infections caused by protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trypanosoma cruzi: in vitro activity of Epoxy-alpha-Lap, a derivative of alpha-lapachone, on trypomastigote and amastigote forms [arca.fiocruz.br]

- 7. Epoxy-α-Lapachone Has In Vitro and In Vivo Anti-Leishmania (Leishmania) amazonensis Effects and Inhibits Serine Proteinase Activity in This Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epoxy-α-lapachone has in vitro and in vivo anti-leishmania (Leishmania) amazonensis effects and inhibits serine proteinase activity in this parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro effects of lapachol and β-lapachone against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a microemulsion loaded with epoxy-α-lapachone against Leishmania (Leishmania) amazonensis murine infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the cytotoxic effect of lapachol, this compound and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

α-Lapachone: A Comprehensive Analysis of its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Lapachone, a para-naphthoquinone, is a naturally occurring compound found in the heartwood of trees from the Tabebuia genus.[1] While its isomer, β-lapachone, has been more extensively studied, α-lapachone and its derivatives have demonstrated a range of biological activities, including anticancer and antiparasitic effects, making them promising scaffolds for drug discovery.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of α-lapachone, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. Understanding the relationship between the chemical structure of α-lapachone analogs and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Structure-Activity Relationship

The anticancer activity of α-lapachone is attributed, in part, to its ability to act as a DNA topoisomerase II inhibitor, although it is generally considered weaker in this regard than β-lapachone.[1] The core naphthoquinone scaffold is a key feature for its cytotoxicity. Modifications at various positions on the α-lapachone molecule have been explored to enhance its anticancer potency and selectivity.

Modifications of the Naphthoquinone Core and Pyran Ring

Systematic modifications of the α-lapachone structure have revealed several key insights into its SAR.

Table 1: Cytotoxicity of α-Lapachone and its Analogs against Various Cancer Cell Lines

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| α-Lapachone | Parent Compound | WHCO1 (Esophageal) | >50 | [3] |

| K562 (Leukemia) | 42.71 ± 5.57 | [4] | ||

| Lucena-1 (Leukemia) | 47.44 ± 10.47 | [4] | ||

| Daudi (Leukemia) | 69.36 ± 10.06 | [4] | ||

| Monoarylhydrazone 4b | Arylhydrazone at C4 | CNS, Melanoma, Ovarian, Renal, Breast, Colon | GI50: 1.12 x 10⁻⁵ - 1.82 x 10⁻⁶ M | [1] |

| Monoarylhydrazone 4c | 4-Sulfonamide arylhydrazone at C4 | CNS, Melanoma, Ovarian, Renal, Breast, Colon | GI50: 1.12 x 10⁻⁵ - 1.82 x 10⁻⁶ M | [1] |

| Pentacyclic Naphthoquinone 1a | Hybrid with Pterocarpan | K562 (Leukemia) | 4.63 ± 0.90 | [4] |

| Lucena-1 (Leukemia) | 5.47 ± 0.35 | [4] | ||

| Daudi (Leukemia) | 6.74 ± 0.62 | [4] | ||

| Pentacyclic Naphthoquinone 1c | Hybrid with Pterocarpan | K562 (Leukemia) | 4.50 ± 0.64 | [4] |

| Lucena-1 (Leukemia) | 4.49 ± 1.44 | [4] | ||

| Daudi (Leukemia) | 6.08 ± 0.82 | [4] | ||

| Nor-α-lapachone arylamino derivative | Isomer of active nor-β-lapachone derivative | Various cancer cell lines | Lower activity than ortho-isomer | [5] |

| Halogenated Naphthoquinone 12a | Halogenated derivative | WHCO1 (Esophageal) | 3.0 | [3] |

| Halogenated Naphthoquinone 16a | Halogenated derivative | WHCO1 (Esophageal) | 7.3 | [3] |

GI50: The concentration that causes 50% growth inhibition. IC50: The concentration that inhibits 50% of the activity.

-

Core Structure: Unmodified α-lapachone generally exhibits weaker cytotoxicity compared to many of its derivatives.[3][4]

-

Hydrazone Substitution: The introduction of a monoarylhydrazone moiety at the C4 position can significantly increase anticancer activity. Specifically, derivatives with a 4-sulfonamide group have shown potent cytostatic effects against a panel of hard-to-treat solid tumors.[1]

-

Hybridization: Creating hybrid molecules, such as the pentacyclic naphthoquinones which combine the features of α-lapachone and the natural pterocarpan, leads to a substantial increase in cytotoxicity against leukemia cell lines.[4] This suggests that extending the molecular structure to interact with additional biological targets can be a fruitful strategy.

-

Nor-analogs: An arylamino derivative of nor-α-lapachone was found to be less active than its corresponding nor-β-lapachone isomer, highlighting the importance of the quinone ring arrangement for cytotoxicity.[5]

-

Halogenation: The addition of halogen atoms to the naphthoquinone scaffold can enhance cytotoxicity against esophageal cancer cells.[3]

Antiparasitic Activity: Structure-Activity Relationship

α-Lapachone and its derivatives have also been investigated for their activity against various parasites, including Leishmania and Trypanosoma cruzi.

Table 2: Antiparasitic Activity of α-Lapachone and its Derivatives

| Compound | Parasite | Activity Metric | Value | Reference |

| Epoxy-α-lapachone | Leishmania (Leishmania) amazonensis (promastigotes) | - | Causes membrane damage and death after 3h | [6] |

| Leishmania (Leishmania) amazonensis (amastigotes) | - | Reduces paw lesions in BALB/c mice | [6] | |

| Trypanosoma cruzi (epimastigotes) | DL50 | < 3.1 µM (after 72h) | [2] | |

| Trypanosoma cruzi (amastigotes) | IC50 | 1.3 µM | [2] | |

| Plasmodium falciparum | IC50 | 0.05 µM (after 72h) | [2] |

The key structural feature for the antiparasitic activity of α-lapachone is the presence of the C ring and the redox-active quinonoid center. The introduction of an oxirane (epoxy) ring into the quinonoid center of α-lapachone, to form epoxy-α-lapachone, has been shown to be a particularly effective modification, leading to potent activity against Leishmania, Trypanosoma, and Plasmodium species.[2][6] This suggests that altering the electronics and reactivity of the quinone moiety is a promising avenue for developing new antiparasitic agents.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are methodologies for key assays cited in the evaluation of α-lapachone and its analogs.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their health.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

96-well microplates

-

Test compounds (α-lapachone and its analogs)

-

Cancer cell lines (e.g., K562, WHCO1)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antiparasitic Assay: In Vitro Leishmania amazonensis Amastigote Assay

This assay evaluates the efficacy of compounds against the intracellular, clinically relevant amastigote stage of Leishmania.

Principle: Host macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells. The infected cells are treated with the test compounds, and the reduction in the number of intracellular amastigotes is quantified.

Materials:

-

J774G8 macrophage cell line

-

Leishmania amazonensis promastigotes

-

Complete RPMI medium

-

96-well plates

-

Test compounds

-

Control drugs (e.g., Amphotericin B)

-

Staining solution (e.g., Giemsa)

-

Microscope

Procedure:

-

Macrophage Seeding: Seed J774G8 macrophages in a 96-well plate and allow them to adhere.

-

Infection: Infect the macrophages with stationary phase L. amazonensis promastigotes at a parasite-to-cell ratio of 10:1. Incubate to allow for phagocytosis and transformation into amastigotes.

-

Compound Treatment: Remove non-phagocytosed parasites and treat the infected macrophages with serial dilutions of the test compounds and controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Fixation and Staining: Fix the cells with methanol (B129727) and stain with Giemsa.

-

Quantification: Determine the number of amastigotes per 100 macrophages by microscopic examination.

-

Data Analysis: Calculate the percentage of infection inhibition and determine the IC50 value for each compound.

Enzyme Inhibition Assay: NQO1 Activity Assay

This assay measures the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in the bioactivation of some naphthoquinones.

Principle: The assay measures the NQO1-mediated reduction of a specific substrate (e.g., menadione) coupled to the reduction of a colorimetric or fluorometric probe. The change in absorbance or fluorescence is proportional to the NQO1 activity. The specificity of the assay is confirmed by using a known NQO1 inhibitor, such as dicoumarol.

Materials:

-

Cell or tissue lysates containing NQO1

-

NQO1 assay buffer

-

NADH or NADPH

-

Menadione (NQO1 substrate)

-

WST-1 or other suitable colorimetric/fluorometric probe

-

Dicoumarol (NQO1 inhibitor)

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

-

Reaction Setup: In a 96-well plate, add the sample, NQO1 assay buffer, and either the NQO1 inhibitor (for control wells) or vehicle.

-

Initiate Reaction: Add the reaction mixture containing NADH/NADPH, menadione, and the probe to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the NQO1 activity as the dicoumarol-sensitive rate of probe reduction.